molecular formula C22H21ClN4O2 B3399402 (2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1040639-52-8

(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B3399402
CAS No.: 1040639-52-8
M. Wt: 408.9 g/mol
InChI Key: ZSEJPRDGBVOHTN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(2-Chlorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. The compound interacts with the active sites of AChE and BChE, leading to competitive inhibition. This interaction increases acetylcholine levels, which can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of AChE and BChE enhances cholinergic transmission, which can improve cognitive functions in neuronal cells. Additionally, it may affect oxidative stress pathways and inflammatory responses, contributing to its neuroprotective effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with AChE and BChE. The compound’s methoxyphenyl group is particularly active in the hinge region of the AChE crystal structure, leading to competitive inhibition. This binding prevents the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound also exhibits non-competitive inhibition with certain derivatives, indicating a complex mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over timeIn vitro studies have shown sustained inhibition of AChE and BChE over extended periods, suggesting potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AChE and BChE, improving cognitive functions without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed. These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism affects its bioavailability and efficacy, as well as the levels of metabolites produced .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to the brain, liver, and other tissues, where it accumulates and exerts its effects. Its interaction with transporters such as P-glycoprotein influences its cellular localization and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. This localization is essential for its inhibitory effects on AChE and BChE, as well as its overall pharmacological activity .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c1-29-17-8-6-16(7-9-17)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-4-2-3-5-19(18)23/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJPRDGBVOHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.